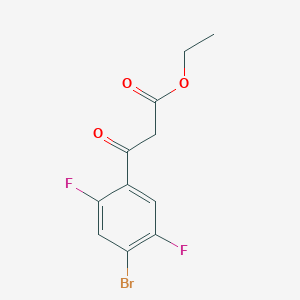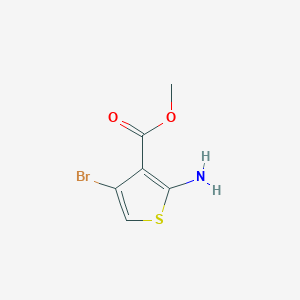
Methyl 2-amino-4-bromothiophene-3-carboxylate
説明
“Methyl 2-amino-4-bromothiophene-3-carboxylate” is a chemical compound with the CAS number 1239461-22-3 . It has a molecular weight of 236.09 and its molecular formula is C6H6BrNO2S .
Molecular Structure Analysis
The InChI Key of “this compound” is URQGFCZFMUBHBN-UHFFFAOYSA-N . This key can be used to generate a 3D structure of the molecule using various chemical software programs.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a high GI absorption and is not a P-gp substrate . It is an inhibitor of CYP1A2 but not of CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Po/w (iLOGP) is 2.01 , indicating its lipophilicity.科学的研究の応用
Photochemical Synthesis
Methyl 2-amino-4-bromothiophene-3-carboxylate is studied for its role in photochemical processes. It is used in the synthesis of various aromatic and heteroaromatic derivatives, as explored in a study by D’Auria et al. (1989). This research demonstrates the potential of using this compound in photochemical reactions to create complex organic compounds, potentially useful in fields like organic electronics and photonics (D’Auria et al., 1989).
Antimicrobial and Antifungal Properties
A study by Sharma et al. (2022) investigated 5-bromothiophene-based derivatives, including this compound, for antimicrobial and antifungal applications. This research indicates potential uses in developing new antibacterial and antifungal agents, which could be significant in addressing antibiotic resistance (Sharma et al., 2022).
Anticancer Research
A study by Queiroz et al. (2011) highlights the use of methyl 3-amino-6-bromothiophene-2-carboxylate in the synthesis of compounds with potential anticancer properties. These compounds exhibited growth inhibitory activity on various human tumor cell lines, suggesting the role of this compound derivatives in cancer research and therapy (Queiroz et al., 2011).
Structural and Computational Analysis
Tao et al. (2020) conducted a study on methyl-3-aminothiophene-2-carboxylate, closely related to this compound. This research provides insights into the crystal structure and computational aspects of such compounds, which is crucial for understanding their physical and chemical properties in various applications, including material science and drug design (Tao et al., 2020).
Safety and Hazards
“Methyl 2-amino-4-bromothiophene-3-carboxylate” is classified as a warning signal word . It has hazard statements H302-H315-H319-H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 , suggesting measures to prevent exposure and handle accidental exposure.
特性
IUPAC Name |
methyl 2-amino-4-bromothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2S/c1-10-6(9)4-3(7)2-11-5(4)8/h2H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQGFCZFMUBHBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



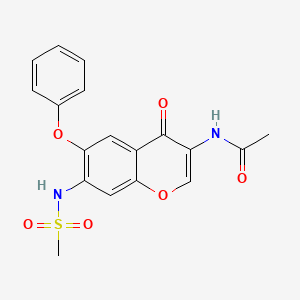
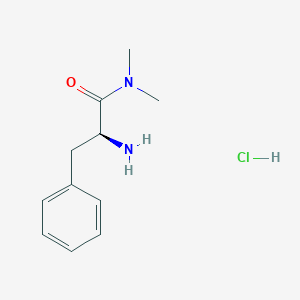

![7-Chloro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline](/img/structure/B3092861.png)
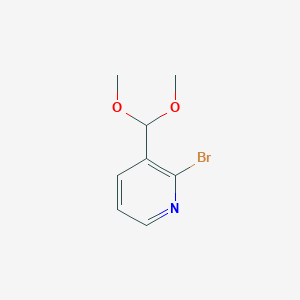
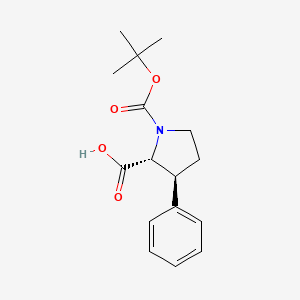

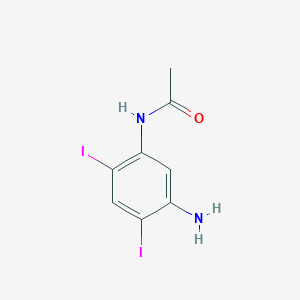
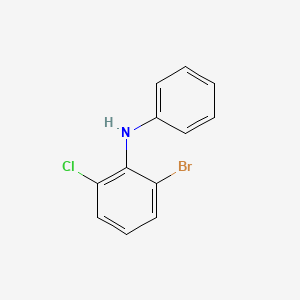
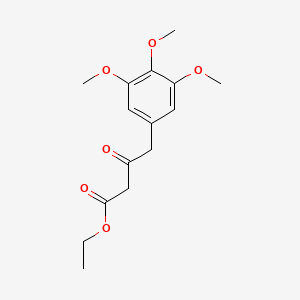
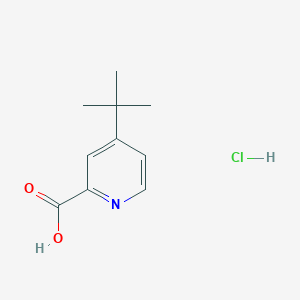

![4-[5-(4-Methoxyphenyl)-1H-pyrazol-3-YL]-butanoic acid](/img/structure/B3092923.png)
